1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride
Description
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride (C₁₄H₂₃Cl₂N₃, MW: 304.27) is a heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core linked to an azetidine (4-membered nitrogen-containing ring) via its 3-position. The hydrochloride salt enhances its solubility in aqueous environments. The azetidine ring introduces steric strain, which may influence its pharmacokinetic properties and target-binding efficiency .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h1-2,5,8H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPEPQHCPQLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C=CC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride can be achieved through various synthetic routes. One notable method involves the use of molecular iodine as a catalyst under microwave irradiation . This green and practical method allows for the synthesis of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at the N-1 and C-4 positions. The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring, and the C-4 substituent does not influence the yield or rate of the reaction .
Chemical Reactions Analysis
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle . Common reagents used in these reactions include molecular iodine, which acts as a Lewis acid catalyst, and microwave irradiation to accelerate the reaction . Major products formed from these reactions include 3-pyrrole-substituted 2-azetidinones .
Scientific Research Applications
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . Additionally, this compound is used in industrial applications for the synthesis of other valuable chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of biologically active compounds . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Substituent Variations on the Pyrrole-2,5-dione Core
The biological and chemical properties of maleimide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., this compound, N-(2-Aminoethyl)maleimide Hydrochloride) exhibit superior aqueous solubility compared to non-salt forms (e.g., MI-1) .
- Reactivity: Maleimide derivatives with short alkylamine chains (e.g., N-(2-Aminoethyl)maleimide) are widely used in protein labeling, while bulkier analogs (e.g., MI-1) prioritize target specificity over reactivity .
Biological Activity
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride is a novel compound that has garnered attention due to its unique structural features and promising biological activities. This compound is characterized by the fusion of an azetidine ring with a pyrrole-2,5-dione structure, which imparts distinctive chemical properties and reactivity. The molecular formula is C8H13ClN2O2, with a molecular weight of approximately 204.66 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its selective inhibition of protein kinase C (PKC) isoforms. PKC plays a crucial role in various cellular processes, including cell proliferation and differentiation. By modulating PKC activity, this compound may influence pathways associated with cancer progression and other diseases.
Furthermore, the azetidine ring's strain-driven reactivity allows the compound to participate in various biochemical reactions, potentially leading to the formation of biologically active derivatives.
Biological Activities
This compound has been shown to exhibit several biological activities:
- Antitumor Activity : The compound has demonstrated potential as an antitumor agent through its interaction with specific molecular targets. In vitro studies indicate that it may inhibit the growth of cancer cell lines by disrupting signaling pathways critical for tumor growth .
- Protein Kinase Inhibition : It selectively inhibits certain isoforms of PKC, which could be beneficial in therapeutic contexts where modulation of this pathway is critical.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Antitumor Studies : In a study evaluating the antitumor properties of this compound, it was found to significantly inhibit the proliferation of several cancer cell lines. The mechanism involved interference with PKC-mediated signaling pathways essential for cancer cell survival and proliferation.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinity of this compound towards ATP-binding domains in growth factor receptors such as EGFR and VEGFR2. These interactions suggest its potential as a targeted therapy for malignancies associated with these receptors .
Q & A
Q. What are the recommended synthetic routes for 1-(azetidin-3-yl)pyrrole-2,5-dione hydrochloride, and what analytical methods validate its purity?
Methodology :
- Synthesis : A plausible route involves coupling azetidine derivatives with maleimide precursors under mild acidic conditions. Evidence from structurally similar compounds (e.g., 1-(4-aminobutyl)pyrrole-2,5-dione hydrochloride) suggests using amide bond formation or cyclization reactions with azetidine rings .
- Purity Validation : Employ HPLC with UV detection (λ = 210–280 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation. For hydrochloride salts, chloride ion quantification via ion chromatography or potentiometric titration is critical .
Q. How should solubility and stability be experimentally determined for this compound in aqueous and organic solvents?
Methodology :
- Solubility : Perform stepwise solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products (e.g., free azetidine or maleic acid derivatives) .
Q. What spectroscopic techniques are optimal for characterizing the hydrochloride salt form?
Methodology :
- NMR : Use - and -NMR in DO or DMSO-d to confirm the azetidine ring and pyrrole-dione backbone. Compare chemical shifts with analogs like 1-(2-chlorophenyl)pyrrole-2,5-dione .
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at 1700–1750 cm, NH bend at 1500–1600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported PKC inhibitory activity of pyrrole-2,5-dione derivatives?
Methodology :
- Kinase Assay Optimization : Use isoform-specific PKC assays (e.g., PKCβ vs. PKCα) to avoid cross-reactivity. Compare IC values under standardized ATP concentrations (e.g., 100 µM) .
- Structural Analysis : Perform molecular docking with PKCβ homology models to assess binding affinity differences. Correlate substituent effects (e.g., azetidine vs. piperazine) with activity .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?
Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier permeability in rodent models. Use LC-MS/MS to quantify parent compound vs. metabolites .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via high-resolution MS. Compare metabolic pathways (e.g., azetidine ring oxidation) .
Q. How can researchers design dose-response studies to account for pH-dependent solubility in biological systems?
Methodology :
- Buffer Screening : Pre-dissolve the compound in buffers mimicking physiological pH ranges (pH 4.5–7.4). Use potentiometric titration to determine pK values .
- In Cellulo Testing : Treat cell lines (e.g., HEK293 or primary neurons) with pH-adjusted media. Normalize activity data to intracellular compound concentration (measured via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
